

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Cat. No.:	B046020

[Get Quote](#)

An In-depth Technical Guide to **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol**

Compound Identification

Identifier	Value
Chemical Name	(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Synonyms	(S)-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-diol, (S)-3,3'-Dibromo-BINOL, (S)-Dibromo-1,1'-Bi-2,2'-naphthol, (S)-Dibromo-1,1'-Binaphthalene-2,2'-diol, (S)-Dibromo-1,1-Binaphthol, (S)-Dibromo-bi-2-naphthol.[1]
CAS Number	119707-74-3[1][2][3]
Molecular Formula	C ₂₀ H ₁₂ Br ₂ O ₂ [1][2]
Molecular Weight	444.12 g/mol [1][2]

Physicochemical Properties

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the well-known chiral ligand BINOL (1,1'-bi-2-naphthol), is a solid at room temperature.[2] Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a valuable asset in asymmetric synthesis.[4][5]

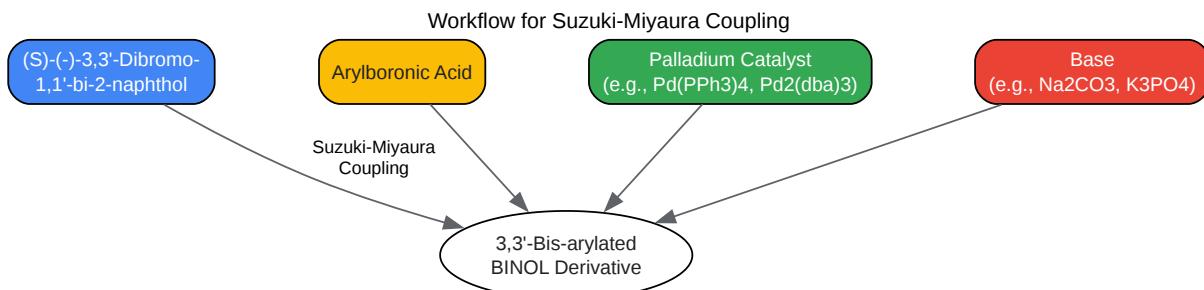
Property	Value
Appearance	White to light yellow to light orange powder/crystal[2]
Melting Point	256-260 °C
Purity	Typically >96%[1]
Storage Temperature	Room temperature, recommended in a cool and dark place (<15°C)[2]

Synthesis

The synthesis of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** typically involves the regioselective bromination of (S)-BINOL. The direct electrophilic substitution on the aromatic rings of optically active BINOL is a common strategy for its structural modification.[5][6]

Experimental Protocol: Bromination of (S)-BINOL

A general procedure for the bromination of a BINOL derivative involves reacting it with a brominating agent in a suitable solvent. For instance, reacting (S)-6,6'-di-tert-butyl-BINOL with excess bromine in dichloromethane at -78°C for 3 hours yielded the 3,3'-dibromo product in 80% yield.[6] While this is for a substituted BINOL, a similar principle applies to the synthesis of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** from (S)-BINOL.


Applications in Asymmetric Catalysis

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a versatile precursor for a variety of chiral ligands and catalysts used in asymmetric synthesis.[7] The bromine atoms at the 3 and 3' positions act as synthetic handles for further derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting ligands.[7]

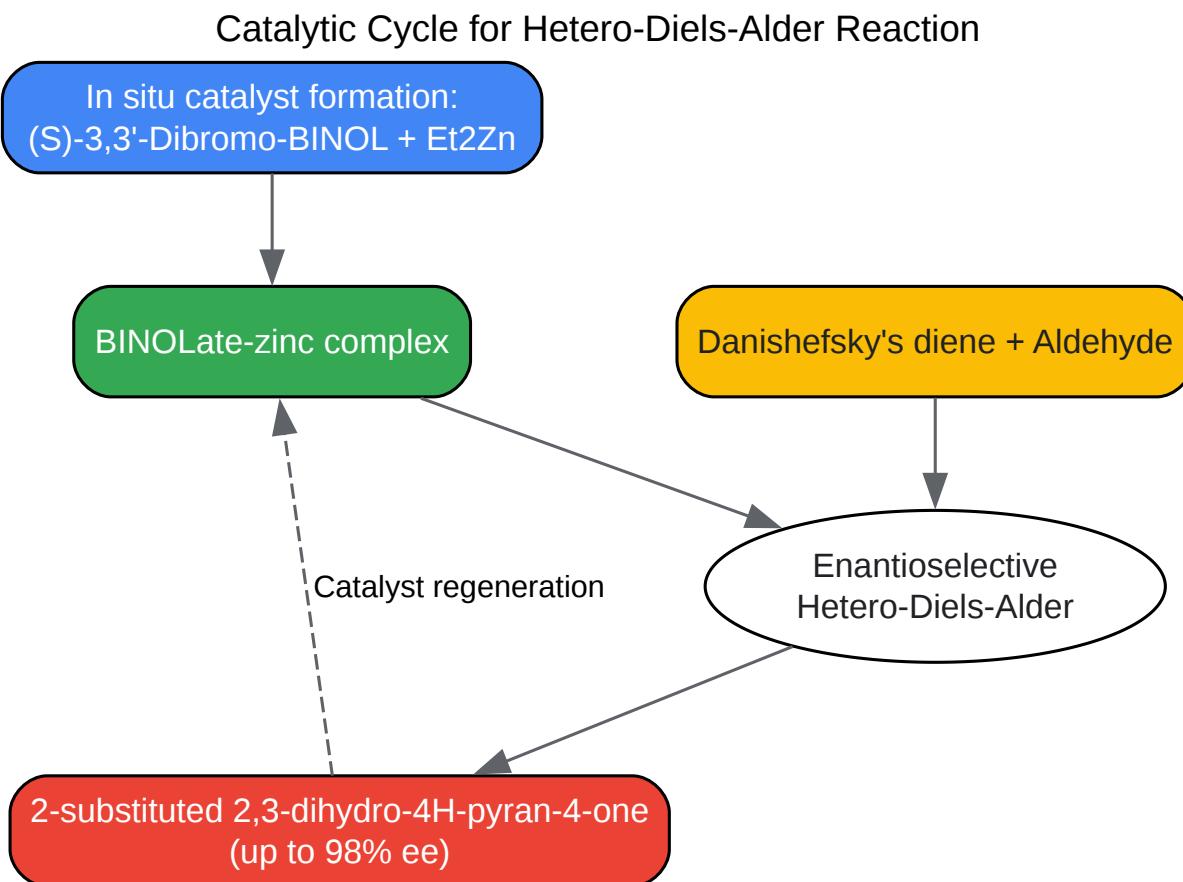
Suzuki-Miyaura Coupling for 3,3'-Bis-arylated BINOL Derivatives

A key application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 3,3'-bis-arylated BINOL derivatives.[7] These derivatives are valuable

chiral ligands.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol**.


Experimental Protocol: Suzuki-Miyaura Coupling

An efficient catalytic system for this transformation involves the use of a palladium catalyst, a ligand, a base, and an arylboronic acid.^[7]

Palladium Catalyst	Ligand	Base	Arylboronic Acid	Yield
Pd(PPh ₃) ₄	PPh ₃	Na ₂ CO ₃	Phenylboronic acid	>95% ^[7]
Pd ₂ (dba) ₃	SPhos	K ₃ PO ₄	4-Methoxyphenylboronic acid	92% ^[7]

Enantioselective Hetero-Diels-Alder Reaction

A BINOLate-zinc complex, prepared *in situ* from diethylzinc (Et₂Zn) and 3,3'-dibromo-BINOL, serves as a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.^[8] This reaction produces 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and enantiomeric excess.^[8]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle using a (S)-3,3'-Dibromo-BINOL-Zn complex.

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction

The catalyst is prepared *in situ* from Et₂Zn and 3,3'-dibromo-BINOL.^[8] The reaction between Danishefsky's diene and various aldehydes is then carried out in the presence of this catalyst, leading to the desired products with high enantioselectivity.^[8] The enantioselectivity of the reaction is influenced by temperature, with lower temperatures generally leading to higher enantiomeric excess.^[8]

Safety Information

Hazard	Description
Pictograms	GHS09 (Hazardous to the aquatic environment)
Signal Word	Warning
Hazard Statements	H410: Very toxic to aquatic life with long-lasting effects
Precautionary Statements	P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations.
Personal Protective Equipment	Eyeshields, Gloves, type N95 (US) respirator
Storage Class	11: Combustible Solids

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | TCI AMERICA [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 1,1'-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 149821-06-7 | Benchchem [benchchem.com]
- 8. 3,3'-Br₂-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS number]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b046020#s-3-3-dibromo-1-1-bi-2-naphthol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com